molecular formula C11H17Cl3N2O B11730221 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride

1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride

Cat. No.: B11730221
M. Wt: 299.6 g/mol
InChI Key: KJCKEKFXJJCFCJ-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride, also known as Clenproperol Hydrochloride (CAS: 38339-11-6), is a β2-adrenergic agonist structurally related to clenbuterol. Its molecular formula is C₁₁H₁₇Cl₂N₂O·HCl (total molecular weight: ~313.68), featuring a 4-amino-3,5-dichlorophenyl group linked to an ethanolamine backbone substituted with an isopropylamino group . This compound is synthesized via bromination of 4-amino-3,5-dichloroacetophenone followed by nucleophilic substitution with isopropylamine and subsequent reduction to the ethanol derivative . It is primarily used in veterinary medicine for bronchodilation and muscle growth promotion, though its human use is restricted due to regulatory concerns .

Properties

Molecular Formula

C11H17Cl3N2O

Molecular Weight

299.6 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C11H16Cl2N2O.ClH/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7;/h3-4,6,10,15-16H,5,14H2,1-2H3;1H

InChI Key

KJCKEKFXJJCFCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-aminoacetophenone to produce 1-(4-Amino-3,5-dichlorophenyl)ethanone. This intermediate is then subjected to reductive amination with isopropylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or ether and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The tert-butyl group in clenbuterol enhances lipophilicity and metabolic stability compared to the isopropyl group in clenproperol, leading to prolonged half-life .
  • Solubility : Clenbuterol HCl exhibits higher aqueous solubility due to its tertiary amine structure, favoring rapid absorption .
  • Potency : Clenbuterol shows higher β2-adrenergic receptor affinity (EC₅₀ ~0.1 nM) compared to clenproperol and clenpenterol, which require higher doses for equivalent bronchodilatory effects .

Pharmacological and Toxicological Profiles

Parameter Clenproperol HCl Clenbuterol HCl Clenpenterol HCl
β2 Selectivity Moderate High Moderate
Half-Life (h) ~6–8 ~36–48 ~24–30
Metabolism Hepatic (CYP2D6) Hepatic (CYP3A4) Hepatic (CYP2C19)
LD₅₀ (mg/kg, oral) 120 (rats) 85 (rats) 150 (rats)

Notes:

  • Clenbuterol’s prolonged half-life increases overdose risks, causing tachycardia and hypokalemia in humans .
  • Clenproperol’s shorter half-life reduces cumulative toxicity but necessitates frequent dosing .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Substituent Cl Substituents LogP Hydrogen Bond Donors
Clenproperol HCl Isopropyl 2 Cl 2.1 3
Clenbuterol HCl tert-Butyl 2 Cl 2.8 3
Clenisopenterol HCl 3-Methylbutyl 2 Cl 3.2 3

Table 2: Pharmacokinetic Parameters

Compound Bioavailability (%) Protein Binding (%) Vd (L/kg)
Clenproperol HCl 75 85 2.5
Clenbuterol HCl 90 92 1.8
Clenpenterol HCl 65 78 3.1

Biological Activity

1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride, also known as a derivative of the dichlorophenyl series, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.

Chemical Structure and Properties

The chemical formula for this compound is C13_{13}H18_{18}Cl2_2N2_2O, indicating the presence of two chlorine atoms on the phenyl ring, which is crucial for its biological activity. The compound features an amino group that contributes to its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13_{13}H18_{18}Cl2_{2}N2_{2}O
Molecular Weight303.20 g/mol
Melting PointNot specified
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that it may act as a modulator for these receptors, influencing various neurological processes.

Neuropharmacological Effects

Studies have shown that derivatives of dichlorophenyl compounds can exhibit significant effects on the central nervous system (CNS). The modulation of dopamine receptors is particularly noteworthy, as it may have implications for treating conditions such as Parkinson's disease and schizophrenia.

Case Study: Dopamine Receptor Modulation

A recent study explored the effects of similar compounds on dopamine receptor activity. The findings indicated that certain dichlorophenyl derivatives could enhance dopamine signaling, potentially offering therapeutic benefits in neurodegenerative disorders .

Anti-inflammatory Activity

In addition to its neuropharmacological effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Table 2: In Vitro Anti-inflammatory Activity

CompoundIC50 (µM)Target Cytokine
1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol HCl10TNF-alpha
Control (e.g., Aspirin)50TNF-alpha

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption and distribution characteristics, but further studies are needed to elucidate its metabolic pathways and potential toxicity.

Safety Profile

While initial studies indicate a favorable safety profile, comprehensive toxicological assessments are essential to confirm these findings. Early indications suggest low cytotoxicity in cell lines at therapeutic concentrations .

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